N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea
Overview
Description
N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-isobutylthiourea is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with dichlorobenzyl and dimethyl groups, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-isobutylthiourea typically involves multiple steps:
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Formation of the Pyrazole Core: : The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones. For this compound, 3,5-dimethyl-1H-pyrazole is prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
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Substitution with Dichlorobenzyl Group: : The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting 3,5-dimethyl-1H-pyrazole with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Thiourea Formation: : The final step involves the reaction of the substituted pyrazole with isobutyl isothiocyanate to form the thiourea derivative. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiourea moiety, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the thiourea moiety, converting them into amines or thiols, respectively. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The aromatic dichlorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles in the presence of Lewis acids or bases
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Functionalized aromatic derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-isobutylthiourea is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The dichlorobenzyl and pyrazole moieties are known to exhibit biological activity, which can be harnessed in drug development.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides and fungicides, due to its potential bioactivity. Additionally, it may find applications in the development of specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-isobutylthiourea involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group can enhance binding affinity to biological targets, while the pyrazole ring can interact with active sites of enzymes, inhibiting their function. The thiourea moiety may also contribute to the compound’s bioactivity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{4-nitrophenoxy}acetamide
- N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-isobutylthiourea is unique due to the presence of the isobutylthiourea moiety, which can impart distinct chemical and biological properties. This structural difference can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-methylpropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N4S/c1-10(2)8-20-17(24)21-16-11(3)22-23(12(16)4)9-13-5-6-14(18)7-15(13)19/h5-7,10H,8-9H2,1-4H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNFJZGBFANJKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=S)NCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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